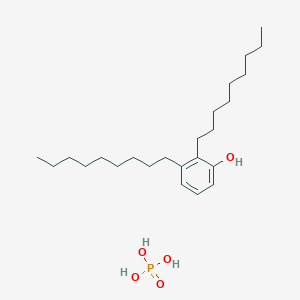
Phosphoric acid--2,3-dinonylphenol (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphoric acid–2,3-dinonylphenol (1/1) is a chemical compound formed by the combination of phosphoric acid and 2,3-dinonylphenol in a 1:1 molar ratio Phosphoric acid is a triprotic acid commonly used in various industrial applications, while 2,3-dinonylphenol is an organic compound known for its surfactant properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phosphoric acid–2,3-dinonylphenol (1/1) typically involves the reaction of phosphoric acid with 2,3-dinonylphenol under controlled conditions. The reaction is carried out in an organic solvent, such as toluene or dichloromethane, at elevated temperatures (around 60-80°C) to facilitate the esterification process. The reaction mixture is stirred for several hours to ensure complete conversion of the reactants to the desired product. The resulting compound is then purified through techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of phosphoric acid–2,3-dinonylphenol (1/1) can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The reactants are continuously fed into the reactor, and the product is continuously removed, ensuring a steady production rate. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, can further enhance the reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Phosphoric acid–2,3-dinonylphenol (1/1) undergoes various chemical reactions, including:
Oxidation: The phenolic group in 2,3-dinonylphenol can be oxidized to form quinones.
Reduction: The compound can be reduced to form the corresponding hydroquinone.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with alkyl halides to form ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Alkyl halides, such as methyl iodide (CH₃I), in the presence of a base like sodium hydroxide (NaOH), facilitate substitution reactions.
Major Products
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Ethers
Aplicaciones Científicas De Investigación
Phosphoric acid–2,3-dinonylphenol (1/1) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized as a surfactant in formulations for detergents, emulsifiers, and dispersants.
Mecanismo De Acción
The mechanism by which phosphoric acid–2,3-dinonylphenol (1/1) exerts its effects involves the interaction of the phenolic hydroxyl group with various molecular targets. The compound can form hydrogen bonds and hydrophobic interactions with proteins, enzymes, and other biomolecules. These interactions can lead to changes in the conformation and activity of the target molecules, resulting in the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Phosphoric acid–nonylphenol (1/1)
- Phosphoric acid–octylphenol (1/1)
- Phosphoric acid–dodecylphenol (1/1)
Uniqueness
Phosphoric acid–2,3-dinonylphenol (1/1) is unique due to the presence of the dinonylphenol moiety, which imparts distinct hydrophobic and surfactant properties. This makes it particularly useful in applications where both hydrophilic and hydrophobic interactions are required. Additionally, the specific arrangement of the nonyl groups in 2,3-dinonylphenol can influence the compound’s reactivity and interaction with other molecules, setting it apart from other similar compounds.
Propiedades
Número CAS |
90250-01-4 |
|---|---|
Fórmula molecular |
C24H45O5P |
Peso molecular |
444.6 g/mol |
Nombre IUPAC |
2,3-di(nonyl)phenol;phosphoric acid |
InChI |
InChI=1S/C24H42O.H3O4P/c1-3-5-7-9-11-13-15-18-22-19-17-21-24(25)23(22)20-16-14-12-10-8-6-4-2;1-5(2,3)4/h17,19,21,25H,3-16,18,20H2,1-2H3;(H3,1,2,3,4) |
Clave InChI |
YKJRVDYPGQJWJZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC1=C(C(=CC=C1)O)CCCCCCCCC.OP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(Propan-2-yl)oxy]-1,3,2-dithiaborolane](/img/structure/B14368441.png)

![N-[4-Ethoxy-3-methyl-5-(prop-2-en-1-yl)phenyl]butanamide](/img/structure/B14368454.png)
![N-(4-Fluorophenyl)-4-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14368457.png)
![4-[2-(4-Aminophenyl)ethenyl]-3-(trifluoromethyl)aniline](/img/structure/B14368469.png)
![[Bis(carbamoylamino)-ethenylsilyl]urea](/img/structure/B14368472.png)
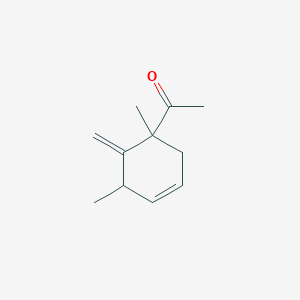
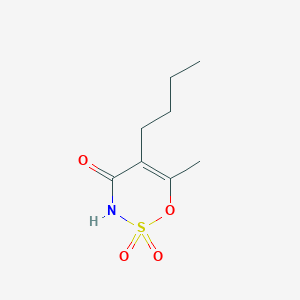
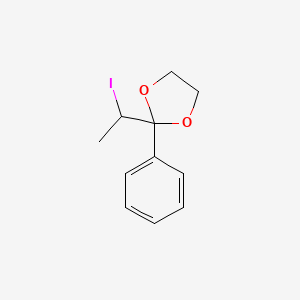
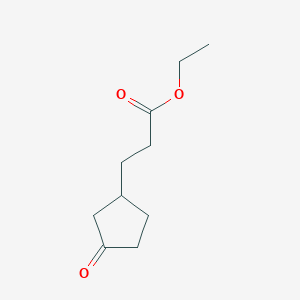
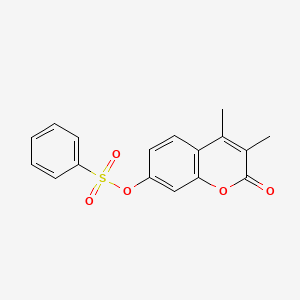
![2,2'-[(1,1-Diphenylbutan-2-yl)azanediyl]di(ethan-1-ol)](/img/structure/B14368514.png)

